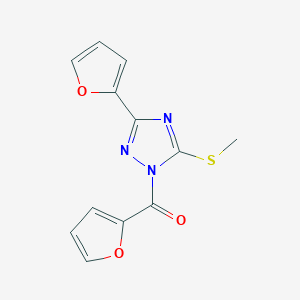![molecular formula C15H12ClNO3 B5791862 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)
1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene, also known as NV-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been found to inhibit the activity of the enzyme topoisomerase II, which is necessary for DNA replication and cell division. In Alzheimer's disease, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been found to exhibit various biochemical and physiological effects. In cancer cells, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been found to improve cognitive function by increasing the levels of acetylcholine in the brain. Additionally, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene. In medicine, further research is needed to determine the efficacy and safety of 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene as a therapeutic agent for cancer and Alzheimer's disease. In materials science, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene can be used as a building block for the synthesis of functionalized polymers with various applications. In agriculture, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene can be studied further for its potential use as a herbicide. Additionally, further research is needed to understand the mechanism of action of 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene and its potential applications in other fields.
Métodos De Síntesis
1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene can be synthesized through a multi-step process involving the reaction of 2-nitrostyrene with chloromethyl phenol, followed by reduction and chlorination. The resulting compound is purified through column chromatography to obtain 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene in its pure form.
Aplicaciones Científicas De Investigación
1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been studied for its potential applications in various fields, including medicine, materials science, and agriculture. In medicine, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been studied for its potential use as a therapeutic agent for Alzheimer's disease. In materials science, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been used as a building block for the synthesis of functionalized polymers. In agriculture, 1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene has been studied for its potential use as a herbicide.
Propiedades
IUPAC Name |
1-chloro-2-[[3-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-15-7-2-1-5-13(15)11-20-14-6-3-4-12(10-14)8-9-17(18)19/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPJXSEWPHLRA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)
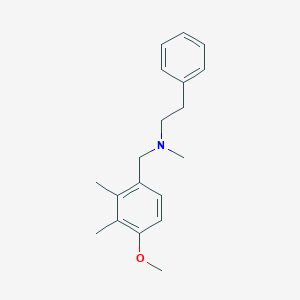
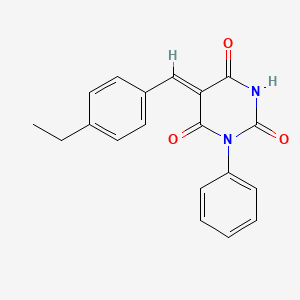
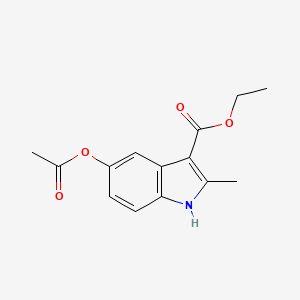
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)
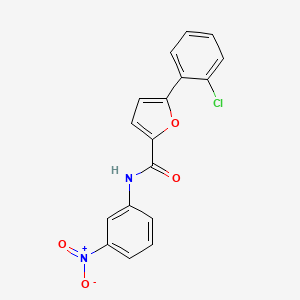
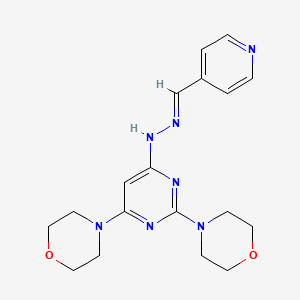
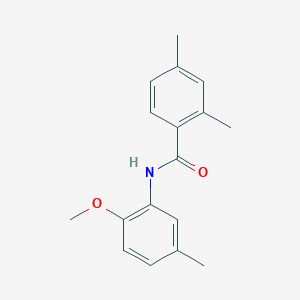
![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)
